N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}isonicotinamide
Overview
Description
“N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}isonicotinamide” is a chemical compound . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .
Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions that stabilized the supramolecular assembly included H-bonding and interaction involving π-ring . Hirshfeld surface analysis was performed to probe intermolecular interactions in detail .
Chemical Reactions Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The ligand behaves as a monobasic tridentate ligand coordinated via the enolic carbonyl oxygen of the hydrazide moiety, azomethine nitrogen, and pyrazolone oxygen atoms .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 443.531 . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Synthesis and Characterization
N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}isonicotinamide, a heterocyclic compound, has been synthesized through the interaction of isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution. This compound was characterized using various spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and MS, alongside the examination of physical parameters to understand its structure and properties (Aydın & Dağci, 2010).
Utility in Heterocyclic Synthesis
The compound's derivates have been explored for the synthesis of a wide range of heterocyclic compounds, demonstrating its versatility as a precursor. Its utility in generating pyrazole, pyridine, and pyrimidine derivatives highlights its role in expanding the chemical space of heterocyclic compounds with potential biological activities. This includes the formation of various substituted acrylonitrile derivatives, showcasing the compound's utility in organic synthesis for generating structurally diverse molecules (Fadda et al., 2012).
Anticancer Activity
Research into the anticancer activity of derivatives based on this compound has identified potential for therapeutic applications. Specifically, new heterocyclic compounds synthesized from this precursor have shown promising anticancer properties, which is an area of significant interest for the development of new oncology treatments (Metwally, Abdelrazek, & Eldaly, 2016).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics utilizing this compound and their evaluation for insecticidal and antibacterial activities highlight its potential in agricultural and pharmaceutical applications. These compounds have been evaluated against specific pests and microorganisms, indicating their utility in developing new agents for pest control and antibacterial treatments (Deohate & Palaspagar, 2020).
Structural and Biological Studies
Further exploration into the synthesis of novel pyrazolyl, isoxazolyl, and other derivatives based on this compound has been conducted, with a focus on their structural characterization and biological evaluation. These studies underscore the importance of this compound in generating new molecules with potential antibacterial activity, contributing to the development of new antimicrobial agents (Fadda, Rabie, Bondock, & Etman, 2017).
Safety and Hazards
Properties
IUPAC Name |
N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12-15(17(25)23(22(12)2)14-6-4-3-5-7-14)20-18(26)21-16(24)13-8-10-19-11-9-13/h3-11H,1-2H3,(H2,20,21,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAOAIUHSHBRNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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